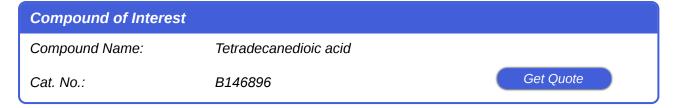


Spectral Analysis of Tetradecanedioic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **Tetradecanedioic acid** (CAS No. 821-38-5), a long-chain dicarboxylic acid. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **Tetradecanedioic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of Tetradecanedioic Acid

Chemical Shift (ppm)	Multiplicity	Assignment
~2.16	Triplet	-CH2-COOH
~1.53	Quintet	-CH2-CH2-COOH
~1.27	Multiplet	-(CH ₂) ₈ -



Solvent: H₂O[1]

Table 2: 13C NMR Spectral Data of Tetradecanedioic Acid

Chemical Shift (ppm)	Assignment
~180	-СООН
~35	-CH ₂ -COOH
~30	-(CH ₂) _n -
~25	-CH ₂ -CH ₂ -COOH

Note: The chemical shifts for the internal methylene groups often overlap in the 29-30 ppm region.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of Tetradecanedioic Acid

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3300-2500	Strong, Broad	O-H stretch (from hydrogen- bonded dimer)
2920, 2850	Strong	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (from hydrogen- bonded dimer)
~1470, ~1430	Medium	C-H bend (scissoring)
~1280	Strong	C-O stretch
~920	Medium, Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments of Tetradecanedioic Acid



m/z	lon	Notes
258	[M]+	Molecular Ion
241	[M-OH]+	Loss of a hydroxyl radical
240	[M-H ₂ O] ⁺	Loss of water
213	[M-COOH]+	Loss of a carboxyl group
129	Common fragment in long- chain dicarboxylic acids	
111	Common fragment in long- chain dicarboxylic acids	_

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid **Tetradecanedioic acid**.

Methodology: Solid-State NMR (ssNMR)

- · Sample Preparation:
 - A sample of finely powdered **Tetradecanedioic acid** (50-100 mg) is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
- Instrumentation:
 - A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.
- ¹H NMR Acquisition:



- The spectrum is acquired using a single-pulse experiment.
- Magic-angle spinning is employed at a rate of 5-15 kHz to average out anisotropic interactions and obtain narrower lines.
- ¹³C NMR Acquisition:
 - A Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is performed to enhance the signal of the low-abundance ¹³C nuclei.
 - High-power proton decoupling is applied during acquisition to remove ¹H-¹³C scalar couplings.
- Data Processing:
 - The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.
 - Chemical shifts are referenced to an external standard, such as adamantane.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **Tetradecanedioic acid** to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation:
 - A small amount of the solid **Tetradecanedioic acid** sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Instrumentation:
 - o A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is collected.



- The sample is brought into firm contact with the crystal using a pressure clamp.
- The sample spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- ATR correction may be applied to the data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Tetradecanedioic** acid.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

- Sample Preparation (Derivatization):
 - To increase volatility for GC analysis, the carboxylic acid groups are often derivatized, for example, by silylation.
 - A small amount of **Tetradecanedioic acid** is dissolved in an appropriate solvent, and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added. The mixture is heated to ensure complete reaction.

Instrumentation:

 A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).

GC Separation:

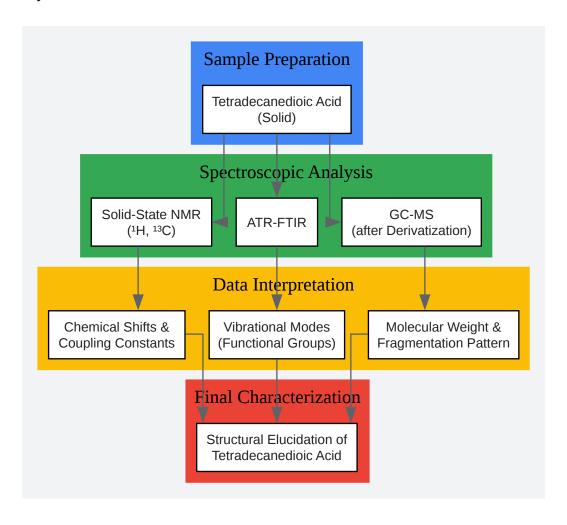
 The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).



- MS Analysis:
 - As the derivatized compound elutes from the GC column, it enters the mass spectrometer.
 - Electron Ionization (EI) is commonly used to generate a characteristic fragmentation pattern.
- Data Processing:
 - The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Visualizations

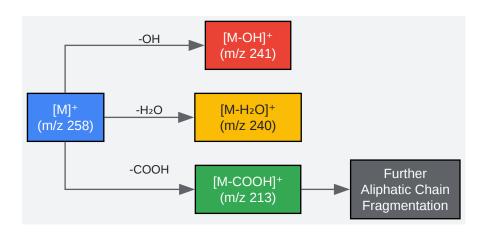
The following diagrams illustrate key experimental workflows and logical relationships in the spectral analysis of **Tetradecanedioic acid**.





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Caption: Experimental workflow for the spectral analysis of **Tetradecanedioic acid**.



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Caption: Primary fragmentation pathways of **Tetradecanedioic acid** in Mass Spectrometry.

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References

- 1. Tetradecanedioic acid | C14H26O4 | CID 13185 PubChem [pubchem.ncbi.nlm.nih.gov]
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